molecular formula C17H26ClNO2 B4410529 4-[2-(4-allyl-2,6-dimethylphenoxy)ethyl]morpholine hydrochloride

4-[2-(4-allyl-2,6-dimethylphenoxy)ethyl]morpholine hydrochloride

Cat. No. B4410529
M. Wt: 311.8 g/mol
InChI Key: DTMYXQYIBRITKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(4-allyl-2,6-dimethylphenoxy)ethyl]morpholine hydrochloride is a chemical compound that has been widely used in scientific research for its various biological effects. It is a synthetic compound that belongs to the class of morpholine derivatives. This chemical compound has gained significant attention in the scientific community for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-[2-(4-allyl-2,6-dimethylphenoxy)ethyl]morpholine hydrochloride is not fully understood. However, it has been found to modulate various signaling pathways such as the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. It has also been found to inhibit the activity of various enzymes such as HDACs, MMPs, and COX-2.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit cell proliferation, and induce cell cycle arrest. It has also been found to have anti-inflammatory effects and to modulate the immune response. In addition, it has been found to have neuroprotective effects and to improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[2-(4-allyl-2,6-dimethylphenoxy)ethyl]morpholine hydrochloride in lab experiments is its high potency and specificity. It has been found to have a low toxicity profile and to be well-tolerated in vivo. However, one of the limitations of using this compound is its high cost, which may limit its use in large-scale experiments.

Future Directions

There are many future directions for the use of 4-[2-(4-allyl-2,6-dimethylphenoxy)ethyl]morpholine hydrochloride in scientific research. One of the future directions is the development of more potent and selective analogs of this compound. Another future direction is the investigation of its potential therapeutic applications in the treatment of various diseases. Furthermore, the elucidation of its mechanism of action and its effects on various biological processes will provide insight into its potential use as a tool in the study of various biological processes.

Scientific Research Applications

4-[2-(4-allyl-2,6-dimethylphenoxy)ethyl]morpholine hydrochloride has been extensively used in scientific research for its various biological effects. It has been found to have potential therapeutic applications in the treatment of various diseases such as cancer, inflammation, and neurological disorders. It has also been used as a tool in the study of various biological processes such as apoptosis, cell cycle regulation, and gene expression.

properties

IUPAC Name

4-[2-(2,6-dimethyl-4-prop-2-enylphenoxy)ethyl]morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2.ClH/c1-4-5-16-12-14(2)17(15(3)13-16)20-11-8-18-6-9-19-10-7-18;/h4,12-13H,1,5-11H2,2-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTMYXQYIBRITKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCCN2CCOCC2)C)CC=C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.